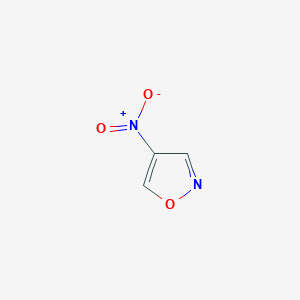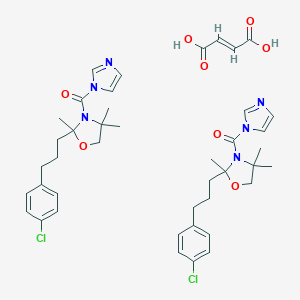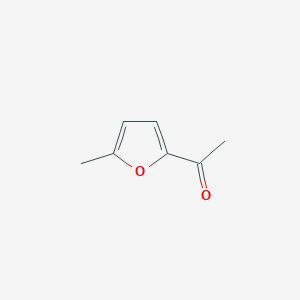
4-Nitroisoxazole
Overview
Description
Synthesis Analysis
The synthesis of 4-nitroisoxazoles can be achieved through several preparative approaches, including nitration of isoxazoles, condensations of α-nitro ketones or their oximes, 1,3-dipolar cycloaddition of nitrile oxides to acetylenes and their synthetic equivalents, heterocyclization of acetylene derivatives by treatment with sodium nitrite, and miscellaneous methods. These methods highlight the versatility and adaptability of 4-nitroisoxazoles synthesis, catering to a wide range of functional group tolerances and synthetic requirements (Vasilenko et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-nitroisoxazoles, characterized by X-ray crystallography and spectroscopic techniques, provides insight into its reactivity and interaction with other molecules. The presence of the nitro group and the isoxazole ring contributes to its electron-deficient character, influencing its chemical behavior and reactivity patterns.
Chemical Reactions and Properties
4-Nitroisoxazoles participate in a variety of chemical reactions, serving as versatile intermediates for the synthesis of more complex molecules. They undergo highly diastereoselective pericyclic reactions, demonstrating their potential in synthesizing novel compounds with intricate molecular architectures (Giomi et al., 2001). Furthermore, their ability to act as nitroalkene heterodienes in thermal reactions with ethyl vinyl ether highlights their utility in constructing spiro tricyclic nitroso acetals.
Scientific Research Applications
Synthetic Approaches : 4-Nitroisoxazoles are synthesized using classical heterocyclization reactions of nitro-substituted compounds and nitration of isoxazoles. This synthesis is significant for creating bioactive compounds for drug development (Vasilenko et al., 2019).
Synthesis via Heterocyclization : Another method for synthesizing 4-Nitroisoxazoles involves heterocyclization of aryl-substituted α,β-unsaturated ketones. This method is noted for its high efficiency and wide substrate tolerance under simple reaction conditions (Vasilenko et al., 2020).
Environmental Transformation Products : 4-Nitroisoxazole derivatives have been studied in environmental contexts, such as their formation during the degradation of sulfamethoxazole under denitrifying conditions. This research highlights the transformation and retransformation potential of 4-Nitroisoxazole in environmental processes (Nödler et al., 2012).
Reactivity Studies : Research has explored the reactivity of 5-enamino-4-nitroisoxazoles, showing that despite conjugation to the 4-nitroisoxazole, these compounds exhibit similar reactivity to enamines, reacting with electrophiles to form new bonds (Dere et al., 2015).
Chemoselective Nitration : Studies have also been conducted on the chemoselective nitration of 5-aminoisoxazoles, leading to 4-nitro derivatives. This method offers insights into the synthesis of antibacterial compounds (Sadovnikov et al., 2020).
Applications in Catalysis : 4-Nitroisoxazole has been utilized in catalytic reactions. For instance, 3,5-dimethyl-4-nitroisoxazole has been applied in allylic–allylic alkylation, providing access to dicarboxylic acid derivatives and demonstrating the utility of 4-nitroisoxazole in organic synthesis (Kowalczyk-Dworak et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-nitro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLMLGQOFWRRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462533 | |
| Record name | 4-NITROISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroisoxazole | |
CAS RN |
1121-13-7 | |
| Record name | 4-NITROISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















